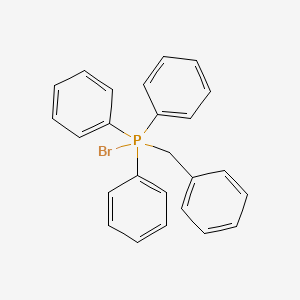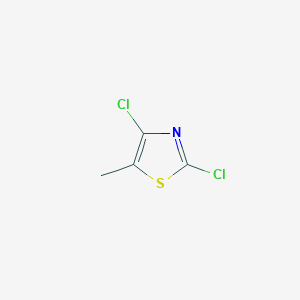
2,4-Dichloro-5-methylthiazole
Vue d'ensemble
Description
2,4-Dichloro-5-methylthiazole is a chemical compound with the molecular formula C4H3Cl2NS . It is used as an intermediate in the synthesis of certain insecticides .
Molecular Structure Analysis
The thiazole ring, which is a part of this compound, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole rings, like the one in this compound, have many reactive positions where various reactions such as donor-acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
This compound is a needle-shaped crystal at room temperature . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .Applications De Recherche Scientifique
Corrosion Inhibition
Studies have demonstrated the efficiency of thiazole derivatives in corrosion inhibition. For example, triazole and thiazole derivatives have been investigated for their protective properties against mild steel corrosion in acidic media. These compounds, including derivatives of 2,4-Dichloro-5-methylthiazole, show high inhibition efficiency by adsorbing onto the metal surface, following Langmuir's adsorption isotherm, which indicates a strong and uniform adsorption process (Lagrenée et al., 2002), (Bentiss et al., 2007).
Antimicrobial Activities
2-Aminothiazoles, closely related to this compound, have shown promising antiprion activity, suggesting their potential in treating prion diseases. These compounds are highlighted for achieving high drug concentrations in the brain, indicating their potential as therapeutic leads for neurodegenerative disorders (Gallardo-Godoy et al., 2011).
Photophysical Properties
The photophysical properties of thiazole derivatives, specifically focusing on 5-N-Arylamino-4-methylthiazoles, have been explored for their potential applications in materials science. These compounds exhibit significant luminescence properties that could be leveraged in the development of new photophysical materials (Murai et al., 2017).
Synthesis of Novel Compounds
The versatility of this compound derivatives extends to the synthesis of novel compounds with potential anti-tumor activities. Research has shown that triazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, exhibit significant anti-tumor effects by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process, highlighting their potential in cancer therapy (Safari et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazoles, the class of compounds to which 2,4-dichloro-5-methylthiazole belongs, have been reported to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles are known to interact with their targets in a variety of ways, leading to different outcomes based on the specific compound and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows for various types of reactions, including donor–acceptor and nucleophilic reactions .
Biochemical Pathways
Thiazoles have been reported to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
The physicochemical properties of thiazoles, such as being slightly soluble in water and soluble in alcohol and ether , may influence their pharmacokinetic properties.
Result of Action
Thiazoles have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazoles, such as their solubility in various solvents , may influence their action in different environments.
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5-methylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that impact cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has demonstrated cytotoxic effects, inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways. Moreover, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. For example, its interaction with cytochrome P450 can lead to the inhibition of this enzyme, affecting the metabolism of other compounds. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that impact cellular functions. These molecular interactions are crucial for understanding the biochemical effects of this compound and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes and changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular function and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antitumor activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are important for understanding the metabolic fate of this compound and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSOPCRNBFTLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546389 | |
| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105315-39-7 | |
| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
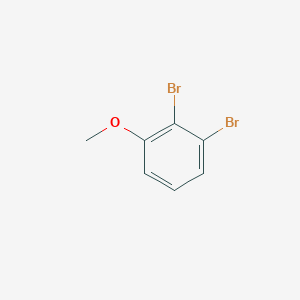
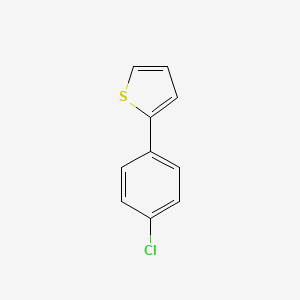

![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
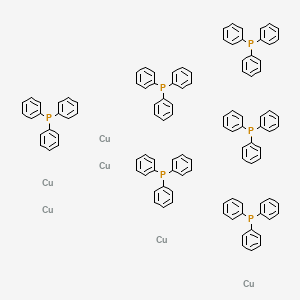
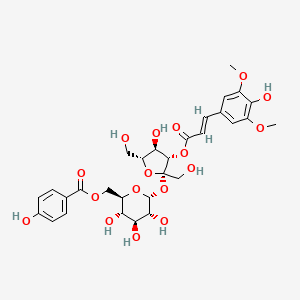
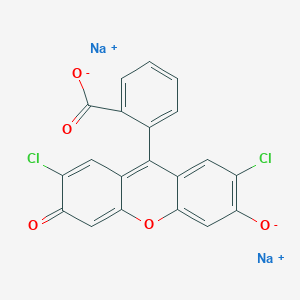
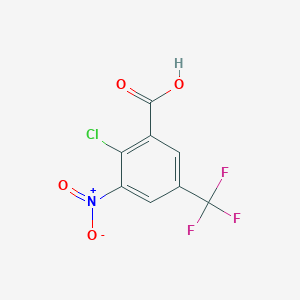

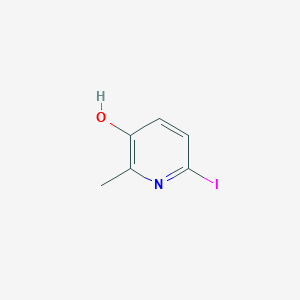
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
